molecular formula C15H18ClNO B2447017 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 327981-30-6

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B2447017
CAS No.: 327981-30-6
M. Wt: 263.77
InChI Key: LRNBORVFTDIRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and a cyclohexenone moiety

Mechanism of Action

Target of Action

The compound 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is structurally related to Tolfenamic acid . Tolfenamic acid is known to inhibit cyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in the synthesis of prostaglandins and coenzyme A, respectively .

Mode of Action

The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a cyclooxygenase inhibitor, it prevents the conversion of arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . As a pantothenate kinase inhibitor, it interferes with the phosphorylation of pantothenate (Vitamin B5), a critical step in coenzyme A synthesis .

Biochemical Pathways

The inhibition of cyclooxygenases disrupts the prostaglandin synthesis pathway , leading to reduced production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .

The inhibition of pantothenate kinase affects the Coenzyme A synthesis pathway . Coenzyme A is essential for fatty acid synthesis and degradation, and the citric acid cycle .

Pharmacokinetics

Based on its structural similarity to tolfenamic acid, it may exhibit similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The inhibition of prostaglandin synthesis can lead to anti-inflammatory, analgesic, and antipyretic effects . The disruption of coenzyme A synthesis could potentially affect energy metabolism, given the role of coenzyme A in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3-chloro-2-methylaniline with a suitable cyclohexenone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylaniline: A precursor in the synthesis of the compound, known for its use in the production of dyes and pharmaceuticals.

    Tolfenamic acid: An anti-inflammatory drug that shares a similar aromatic structure with a chloro-substituted phenyl ring.

    Indole derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties, which may share some structural similarities.

Uniqueness

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of a chloro-substituted aromatic ring and a cyclohexenone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(3-chloro-2-methylanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-10-13(16)5-4-6-14(10)17-11-7-12(18)9-15(2,3)8-11/h4-7,17H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNBORVFTDIRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=CC(=O)CC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.